![molecular formula C8H7ClO4S B130791 4-Chloro-2-(methylsulfonyl)benzoic acid CAS No. 142994-03-4](/img/structure/B130791.png)
4-Chloro-2-(methylsulfonyl)benzoic acid
Overview
Description
4-Chloro-2-(methylsulfonyl)benzoic acid is a chemical compound with the CAS Number: 142994-03-4 . It has a molecular weight of 234.66 . The IUPAC name for this compound is 4-chloro-2-(methylsulfonyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(methylsulfonyl)benzoic acid is1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Chloro-2-(methylsulfonyl)benzoic acid is a solid at ambient temperature . It has a boiling point of 194-196 degrees Celsius .Scientific Research Applications
Pesticide Synthesis
The compound is used in the synthesis of pesticides . The preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(methylsulfonyl)toluene is a typical example of the benzylic oxidation of a substituted toluene, a reaction widely used in the synthesis of pesticides .
Pharmaceutical Industry
It is also used in the pharmaceutical industry . The benzylic oxidation of a substituted toluene, which involves the use of 2-chloro-4-(methylsulfonyl)benzoic acid, is a common reaction in the synthesis of pharmaceuticals .
Synthesis of Spices
The compound plays a role in the synthesis of spices . The benzylic oxidation of a substituted toluene, where 2-chloro-4-(methylsulfonyl)benzoic acid is used, is a reaction that is often utilized in the synthesis of spices .
Dye Manufacturing
It is used in the manufacturing of dyes . The preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(methylsulfonyl)toluene is a typical example of the benzylic oxidation of a substituted toluene, a reaction that is frequently used in the synthesis of dyes .
Herbicide Intermediates
2-Chloro-4-(methylsulfonyl)benzoic acid is an intermediate in the synthesis of the herbicides sulcotrione and nicosulfuron .
Synthesis of Other Chemical Compounds
4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene, 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid, and 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of herbicides , suggesting that its targets could be enzymes or proteins essential for plant growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(methylsulfonyl)benzoic acid . Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity.
properties
IUPAC Name |
4-chloro-2-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACSKKVZIVNUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375509 | |
Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfonyl)benzoic acid | |
CAS RN |
142994-03-4 | |
Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142994-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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